![molecular formula C9H12N2 B2780776 1,2,3,4-Tetrahydroisoquinolin-6-amine CAS No. 72299-67-3](/img/structure/B2780776.png)
1,2,3,4-Tetrahydroisoquinolin-6-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is an aromatic heterocyclic compound, which has a wide range of applications in medicinal chemistry. It is an important intermediate in the synthesis of many biologically active compounds, such as analgesics and anti-inflammatory drugs. THIQ is also used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anxiolytics, and antidepressants. THIQ has been studied extensively in the past few decades, and its structure has been characterized using several spectroscopic techniques.
Scientific Research Applications
Medicinal Chemistry
THIQ is an important structural motif of various natural products and therapeutic lead compounds . It forms an important class in isoquinoline alkaloids, a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biological Activities and SAR Studies
THIQ analogs have shown potent biological activity. The structural-activity relationship (SAR) of these analogs and their mechanism of action have been studied extensively . This has led to the development of novel THIQ analogs with potent biological activity .
Precursors for Alkaloids
C(1)-substituted derivatives of THIQ have been synthesized as they can act as precursors for various alkaloids displaying multifarious biological activities . These derivatives have been synthesized using various multicomponent reactions .
Antineuroinflammatory Agents
N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the research and treatment of neurodegenerative disorders .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of a wide range of biologically active compounds .
Synthetic Strategies
Various synthetic strategies have been used for constructing the core scaffold of THIQ . For example, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAFIVJVSQVSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-6-amine |
Synthesis routes and methods
Procedure details
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